Methyl phenylpropiolate Methyl phenylpropiolate Organoiron carbonyl complexes are obtained by reacting methyl phenylpropiolate with Fe2(CO)9.

Brand Name: Vulcanchem
CAS No.: 4891-38-7
VCID: VC3701889
InChI: InChI=1S/C10H8O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,1H3
SMILES: COC(=O)C#CC1=CC=CC=C1
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol

Methyl phenylpropiolate

CAS No.: 4891-38-7

Cat. No.: VC3701889

Molecular Formula: C10H8O2

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl phenylpropiolate - 4891-38-7

Specification

CAS No. 4891-38-7
Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
IUPAC Name methyl 3-phenylprop-2-ynoate
Standard InChI InChI=1S/C10H8O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,1H3
Standard InChI Key JFGWPXKGINUNDH-UHFFFAOYSA-N
SMILES COC(=O)C#CC1=CC=CC=C1
Canonical SMILES COC(=O)C#CC1=CC=CC=C1

Introduction

Chemical Identity and Structure

Methyl phenylpropiolate (CAS Registry Number: 4891-38-7) is an alkyne ester with the molecular formula C10H8O2. Structurally, it consists of a phenyl group attached to an acetylenic linkage that connects to a methyl ester functionality. The compound features a linear carbon-carbon triple bond, giving it unique reactivity patterns that make it valuable in organic synthesis .

Nomenclature and Identification

The compound is known by several systematic and common names in chemical literature:

Identifier TypeInformation
IUPAC NameMethyl 3-phenyl-2-propynoate
Common NamesMethyl phenylpropiolate, Methyl 3-phenylpropynoate, Methyl phenylacetylenecarboxylate, Methyl phenylethynecarboxylate
Molecular FormulaC10H8O2
CAS Registry Number4891-38-7
ChemSpider ID122001
MDL NumberMFCD00041685
InChIKeyJFGWPXKGINUNDH-UHFFFAOYSA-N

Table 1: Chemical identifiers for Methyl phenylpropiolate

Physical and Chemical Properties

Methyl phenylpropiolate exhibits distinctive physical properties that influence its handling, storage, and applications in chemical synthesis. At standard conditions, it exists as a clear liquid that solidifies at temperatures below its melting point.

Physical Properties

PropertyValueUnits
Molecular Weight160.17g/mol
Physical State (25°C)Liquid-
ColorClear colorless to pale yellow-
Melting Point26°C
Boiling Point109-112 (at 2 mmHg)°C
Density1.086g/mL at 25°C
Flash Point>230°F

Table 2: Physical properties of Methyl phenylpropiolate

Chemical Reactivity

Methyl phenylpropiolate contains multiple reactive functional groups that contribute to its versatility in organic synthesis. The carbon-carbon triple bond (alkyne) is particularly reactive toward nucleophilic addition, making the compound valuable for various transformations. Additionally, the ester group provides opportunities for further functionalization through hydrolysis, transesterification, or reduction reactions .

The compound's reactivity is particularly evident in its interactions with transition metal compounds. For example, it reacts with iron carbonyl complexes Fe2(CO)9 to form organoiron carbonyl complexes, highlighting its ability to coordinate with metals through the alkyne functionality .

Synthesis Methods

Methyl phenylpropiolate can be synthesized through various routes, with the most direct approach involving the esterification of phenylpropiolic acid with methanol.

Applications in Organic Chemistry

Methyl phenylpropiolate serves as a valuable building block in organic synthesis due to its unique structural features and reactivity profile.

Synthetic Applications

The compound finds applications in the synthesis of:

  • Bicyclohexadienes - complex cyclic structures used in the preparation of natural products and pharmaceutical intermediates .

  • cis-Methyl cinnamate - an important fragrance component and synthetic intermediate .

  • (E)-Alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives - compounds with potential applications in medicinal chemistry and materials science .

  • Organoiron carbonyl complexes - formed by reacting methyl phenylpropiolate with Fe2(CO)9, these complexes have applications in organometallic chemistry and catalysis .

Thermodynamic Properties

Thermodynamic data for methyl phenylpropiolate provides insight into its energetic properties and behavior in chemical reactions.

Thermochemical Data

Thermodynamic PropertyValueUnitsMethodReference
Standard Enthalpy of Formation (ΔfH° liquid)-68.5 ± 5.0kJ/molCalculated
Combustion Enthalpy (ΔcH° liquid)-5009.9kJ/molCalculatedMoureu and Andre, 1914

Table 3: Thermodynamic properties of Methyl phenylpropiolate

The negative standard enthalpy of formation indicates that the formation of methyl phenylpropiolate from its elements in their standard states is an exothermic process. The large negative combustion enthalpy reflects its energy content when completely oxidized.

ParameterRecommendation
TemperatureRoom temperature
AtmosphereInert (e.g., nitrogen or argon)
ContainerTightly sealed to prevent moisture exposure
Light ExposureProtect from direct sunlight

Table 4: Storage recommendations for Methyl phenylpropiolate

The compound should be stored under an inert atmosphere at room temperature to prevent degradation through oxidation or moisture-induced hydrolysis of the ester group. As with many reactive organic compounds, it should be handled in well-ventilated areas using appropriate personal protective equipment.

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